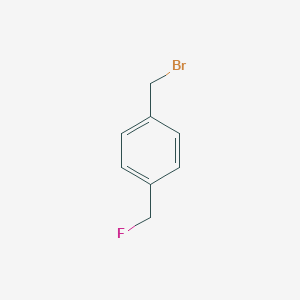

Benzene, 1-(bromomethyl)-4-(fluoromethyl)-

Description

Contextual Overview of Benzylic Halides in Organic Synthesis Research

Benzylic halides are a class of organic compounds where a halogen atom is attached to a carbon atom that is directly bonded to a benzene (B151609) ring. This structural feature imparts a unique reactivity to the C-X (carbon-halogen) bond. The stability of the resulting benzylic carbocation or radical intermediate, due to resonance delocalization with the aromatic ring, facilitates a variety of substitution and coupling reactions. youtube.com

Benzylic halides are key substrates in numerous organic reactions, including:

Nucleophilic Substitution Reactions (SN1 and SN2): They readily react with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. youtube.com The reaction pathway can often be tuned by the choice of solvent and reaction conditions.

Cross-Coupling Reactions: They are excellent partners in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental for the construction of complex organic molecules. organic-chemistry.org

Radical Reactions: Benzylic halides can undergo homolytic cleavage of the C-X bond to generate benzylic radicals, which are valuable intermediates in a range of synthetic transformations. youtube.com

The ability to participate in these diverse reactions makes benzylic halides indispensable tools for synthetic chemists in academia and industry.

The Role of Difunctionalized Arenes in Advanced Chemical Research

The development of methods for the selective difunctionalization of arenes is a vibrant area of research. nih.gov Strategies that allow for the introduction of two different functional groups in a controlled manner are particularly valuable, as they open up avenues for creating highly complex and precisely engineered molecular architectures. youtube.com

Research Rationale and Scope for Benzene, 1-(bromomethyl)-4-(fluoromethyl)-

Benzene, 1-(bromomethyl)-4-(fluoromethyl)- is a prime example of an asymmetrically difunctionalized arene. Its structure, featuring both a bromomethyl and a fluoromethyl group in a para orientation, presents a unique set of synthetic possibilities. The significant difference in the reactivity of the benzylic C-Br and C-F bonds is the key to its research appeal.

The C-Br bond is considerably more labile and susceptible to nucleophilic attack and oxidative addition to transition metals compared to the much stronger and less reactive C-F bond. acs.orgbeilstein-journals.org This differential reactivity allows for the selective functionalization of the bromomethyl group while leaving the fluoromethyl group intact. Subsequently, the fluoromethyl group can be activated under different reaction conditions for further transformations. nih.govbeilstein-journals.org

This "two-stage" reactivity makes Benzene, 1-(bromomethyl)-4-(fluoromethyl)- a highly attractive building block for the synthesis of:

Asymmetrically substituted xylenes: These can serve as precursors for ligands in catalysis, liquid crystals, and other advanced materials.

Bioactive molecules: The introduction of a fluoromethyl group is a common strategy in medicinal chemistry to modulate the metabolic stability and pharmacokinetic properties of drug candidates.

Polymers: The difunctional nature of the molecule allows it to be used as a monomer in polymerization reactions, leading to materials with unique properties.

The study of Benzene, 1-(bromomethyl)-4-(fluoromethyl)- and its reactions will not only expand the toolbox of synthetic organic chemists but also contribute to the development of new materials and therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-(fluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMLYJJWDVUQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CF)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of Benzene, 1 Bromomethyl 4 Fluoromethyl

Nucleophilic Substitution Reactions at the Benzylic Bromide Moiety

The benzylic bromide in Benzene (B151609), 1-(bromomethyl)-4-(fluoromethyl)- is the more reactive site for nucleophilic substitution due to the lower bond energy of the C-Br bond compared to the C-F bond and the better leaving group ability of the bromide ion.

Mechanistic Investigations of SN1 and SN2 Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular SN1 reaction and the bimolecular SN2 reaction. youtube.com The pathway taken depends on several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.

SN1 Pathway: This mechanism involves a two-step process where the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com The stability of the carbocation is a key factor. In the case of Benzene, 1-(bromomethyl)-4-(fluoromethyl)-, the benzylic carbocation formed upon bromide departure would be stabilized by resonance with the benzene ring. The presence of the electron-withdrawing fluoromethyl group at the para position can influence the stability of this carbocation. While electron-withdrawing groups generally destabilize carbocations, the effect at the para position is less pronounced than at the ortho or meta positions. libretexts.org Polar protic solvents, such as water and alcohols, favor the SN1 pathway by stabilizing the ionic intermediates. youtube.com

SN2 Pathway: This is a one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents like acetone (B3395972) or DMSO. For Benzene, 1-(bromomethyl)-4-(fluoromethyl)-, the primary nature of the benzylic carbon makes it sterically accessible for backside attack by a nucleophile, a prerequisite for the SN2 mechanism.

Recent studies on similar benzylic systems have shown that a mixture of SN1 and SN2 pathways can exist, with the predominant mechanism being influenced by the specific reaction conditions. nih.gov For instance, stereochemical studies on the fluorination of chiral α-bromo arylacetates revealed that the use of certain reagents can lead to products of both inversion (characteristic of SN2) and racemization (characteristic of SN1), indicating competing pathways. nih.gov

Competitive Reactivity with other Nucleophiles

The benzylic bromide moiety readily reacts with a variety of nucleophiles. The outcome of these reactions is often a straightforward substitution of the bromide. Common nucleophiles include:

Hydroxide (B78521) and Alkoxides: Reaction with hydroxide ions or alkoxides leads to the formation of the corresponding benzylic alcohols or ethers.

Cyanide: The cyanide ion is a potent nucleophile that can displace the bromide to form a nitrile.

Amines: Primary and secondary amines can react to form the corresponding secondary and tertiary benzylic amines.

The table below summarizes the expected products from the reaction of Benzene, 1-(bromomethyl)-4-(fluoromethyl)- with various nucleophiles at the benzylic bromide position.

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | (4-(Fluoromethyl)phenyl)methanol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-(Fluoromethyl)-4-(methoxymethyl)benzene |

| Cyanide | Sodium Cyanide (NaCN) | 2-(4-(Fluoromethyl)phenyl)acetonitrile |

| Amine | Ammonia (NH₃) | (4-(Fluoromethyl)phenyl)methanamine |

Reactions Involving the Benzylic Fluoride (B91410) Moiety

The benzylic fluoride is significantly less reactive than its bromide counterpart. The C-F bond is the strongest single bond to carbon, making fluoride a poor leaving group under typical nucleophilic substitution conditions. beilstein-journals.org

Stability and Reactivity of the Benzylic Fluoride under Various Conditions

The benzylic fluoride moiety in Benzene, 1-(bromomethyl)-4-(fluoromethyl)- is generally stable under conditions that would readily cleave the C-Br bond. It is resistant to attack by many common nucleophiles. However, its reactivity can be enhanced under specific conditions. For instance, the reactivity of benzylic fluorides can be increased through protic activation, where hydrogen-bond donors like water, isopropanol, or hexafluoroisopropanol (HFIP) coordinate to the fluorine atom, making the C-F bond more susceptible to cleavage. beilstein-journals.org The stability of the benzylic position can also be influenced by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups tend to enhance the stability of benzylic positions in certain contexts. nih.gov

Selective Transformations at the Fluorinated Benzylic Position

Achieving selective transformations at the benzylic fluoride position in the presence of a more reactive benzylic bromide is a significant challenge. Most standard nucleophilic substitution reactions will preferentially occur at the bromide. However, specialized methods are being developed for C-F bond activation. These often involve the use of strong Lewis acids or transition metal catalysts to facilitate the cleavage of the robust C-F bond. beilstein-journals.org Radical fluorination techniques, often employing reagents like Selectfluor, have also emerged as a powerful tool for forming C-F bonds, and by extension, offer insights into their potential for cleavage under specific radical conditions. nih.govbeilstein-journals.org

Dual Functional Group Reactivity and Chemoselectivity Studies of Benzene, 1-(bromomethyl)-4-(fluoromethyl)-

The presence of two benzylic halides with disparate reactivity on the same molecule makes Benzene, 1-(bromomethyl)-4-(fluoromethyl)- an excellent substrate for studying chemoselectivity. The key to controlling its reactivity lies in the judicious choice of reagents and reaction conditions.

Selective Monofunctionalization: By using mild nucleophiles and controlled reaction conditions (e.g., low temperatures), it is possible to achieve selective substitution at the more reactive benzylic bromide position while leaving the benzylic fluoride untouched. This allows for the synthesis of monofunctionalized derivatives where the fluorine atom remains for potential subsequent transformations.

Sequential Functionalization: A stepwise approach can be employed to introduce two different functional groups. The first step would involve the selective substitution of the bromide. The resulting product, now containing a stable benzylic fluoride and a newly introduced functional group, could then be subjected to harsher conditions or specialized reagents to activate and substitute the fluoride.

The differential reactivity is a direct consequence of the leaving group ability, which follows the trend I > Br > Cl > F. The C-Br bond is significantly weaker than the C-F bond, making the bromide a much better leaving group. This intrinsic difference in reactivity is the cornerstone of achieving chemoselectivity in molecules like Benzene, 1-(bromomethyl)-4-(fluoromethyl)-.

The following table outlines a hypothetical selective functionalization strategy:

| Step | Reagent | Target Moiety | Intermediate/Product |

| 1 | NaCN in Acetone | Benzylic Bromide | 2-(4-(Fluoromethyl)phenyl)acetonitrile |

| 2 | Strong Lewis Acid + Nucleophile | Benzylic Fluoride | Further functionalized product |

Metal-Catalyzed Coupling Reactions Utilizing Benzene, 1-(bromomethyl)-4-(fluoromethyl)-

Metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For "Benzene, 1-(bromomethyl)-4-(fluoromethyl)-", the benzylic bromide is the primary site for such transformations.

The benzylic bromide moiety in "Benzene, 1-(bromomethyl)-4-(fluoromethyl)-" is susceptible to a variety of metal-catalyzed cross-coupling reactions. The benzylic C-Br bond is weaker than many other sp³ hybridized C-H bonds, facilitating its participation in catalytic cycles. masterorganicchemistry.comlibretexts.org Various transition metals, including palladium, nickel, cobalt, and iron, are known to catalyze the coupling of benzylic halides with a wide range of coupling partners. nih.govrsc.orgprinceton.edu

Palladium-Catalyzed Couplings: Palladium complexes are widely used for coupling benzylic halides. For instance, palladium-catalyzed reactions of benzyl (B1604629) bromides with organolithium reagents, such as lithium acetylides, can proceed rapidly at room temperature. nih.gov This methodology is tolerant of various functional groups, suggesting that the fluoromethyl group in "Benzene, 1-(bromomethyl)-4-(fluoromethyl)-" would likely remain intact. nih.gov Another example is the palladium-catalyzed desulfinative cross-coupling of benzyl halides with (hetero)aryl halides, which provides a route to diarylmethanes. researchgate.net

Cobalt-Catalyzed Couplings: Cobalt catalysis has emerged as a cost-effective and efficient alternative for cross-coupling reactions. rsc.org Cobalt-catalyzed asymmetric cross-coupling of fluorinated secondary benzylic bromides with aryl zincates has been demonstrated, highlighting the utility of cobalt in forming stereodefined centers. bohrium.com While "Benzene, 1-(bromomethyl)-4-(fluoromethyl)-" is a primary bromide, the compatibility of cobalt catalysis with fluorinated substrates is a promising indicator for its potential application. bohrium.com Additionally, cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl halides is a practical method for synthesizing polyfunctionalized diaryl- and aryl-heteroaryl-methanes. rsc.org

Other Metal-Catalyzed Couplings: Nickel and iron catalysts have also been employed for the cross-coupling of benzylic halides. nih.govprinceton.edu For example, nickel-catalyzed cross-couplings of unactivated alkyl halides with organometallic compounds have been extensively studied. princeton.edu Zinc-mediated, palladium-catalyzed cross-couplings of benzyl halides with aryl halides can be performed in water at room temperature, offering a green synthetic route. nih.gov

The following table summarizes representative metal-catalyzed cross-coupling reactions applicable to benzylic bromides, which can be extrapolated to "Benzene, 1-(bromomethyl)-4-(fluoromethyl)-".

| Catalyst System | Coupling Partner | Product Type | Reference |

| [Pd(μ-I)PtBu₃]₂ | Lithium acetylides | Substituted alkynes | nih.gov |

| Pd(OAc)₂ / PtBu₂Me·HBF₄ | (Hetero)aryl halides | Di(hetero)arylmethanes | researchgate.net |

| CoCl₂ / isoquinoline | Aryl/heteroaryl bromides or chlorides | Diaryl/aryl-heteroaryl-methanes | rsc.org |

| Pd catalyst / Zn | Aryl halides | Diarylmethanes | nih.gov |

The activation of carbon-fluorine (C-F) bonds is a challenging yet highly desirable transformation in organic synthesis due to the prevalence of fluorinated compounds in pharmaceuticals and materials. mdpi.com The C-F bond is the strongest single bond to carbon, making its cleavage difficult. mdpi.com In the context of "Benzene, 1-(bromomethyl)-4-(fluoromethyl)-", the fluoromethyl group presents a potential, albeit challenging, site for catalytic functionalization.

The activation of benzylic C-F bonds has been achieved under specific conditions. For instance, hydrogen bond donors like hexafluoroisopropanol (HFIP) can activate benzylic fluorides for nucleophilic substitution and Friedel-Crafts reactions. st-andrews.ac.uknih.govnih.gov These reactions often proceed through a dissociative (SN1) or associative (SN2) pathway, depending on the reaction conditions. nih.gov

Transition metal-catalyzed activation of C-F bonds in fluoro-aromatics and other fluorinated compounds is an active area of research. mdpi.com Nickel complexes have been shown to catalyze the coupling of Grignard reagents with fluoro-aromatics. mdpi.com While these examples typically involve aryl C-F bonds, they underscore the potential of transition metals to mediate C-F bond cleavage.

The selective activation of a C-F bond in a trifluoromethyl group has also been reported, leading to the synthesis of gem-difluoro compounds. sioc-journal.cn Although the fluoromethyl group in "Benzene, 1-(bromomethyl)-4-(fluoromethyl)-" is not a trifluoromethyl group, these studies provide a foundation for exploring the catalytic functionalization of the CH₂F moiety.

Direct metal-catalyzed activation of the C-F bond in the fluoromethyl group of "Benzene, 1-(bromomethyl)-4-(fluoromethyl)-" remains a largely unexplored area. The high reactivity of the benzylic bromide would likely dominate in most catalytic systems. Selective activation of the C-F bond in the presence of the C-Br bond would require a carefully designed catalytic system that can differentiate between these two halogenated sites. Future research may focus on developing catalysts that can selectively engage with the less reactive but synthetically valuable C-F bond.

Applications As a Building Block in Advanced Organic Synthesis and Materials Science Research

Utilization in the Synthesis of Complex Organic Molecules

The dual functionality of Benzene (B151609), 1-(bromomethyl)-4-(fluoromethyl)- makes it a potentially versatile reagent for constructing complex molecular frameworks.

Precursor for Fluoro- and Bromo-Containing Pharmaceutical Intermediates Research

In pharmaceutical research, the introduction of fluorine and bromine into drug candidates is a common strategy to enhance their therapeutic properties. The fluoromethyl group can improve metabolic stability and binding affinity, while the bromo-substituent can serve as a handle for further chemical modifications or contribute to the pharmacological activity.

The bromomethyl group in Benzene, 1-(bromomethyl)-4-(fluoromethyl)- is susceptible to nucleophilic substitution reactions. This allows for the attachment of the 4-(fluoromethyl)benzyl moiety to various molecular scaffolds, a key step in the synthesis of potential drug candidates. For instance, it could be used to alkylate amines, phenols, thiols, and other nucleophiles to introduce this specific fluorinated benzyl (B1604629) group.

Table 1: Potential Reactions in Pharmaceutical Intermediate Synthesis

| Reaction Type | Nucleophile Example | Potential Product Class |

| N-Alkylation | Primary/Secondary Amine | Benzylamines |

| O-Alkylation | Phenol | Benzyl Ethers |

| S-Alkylation | Thiol | Benzyl Thioethers |

Role in Natural Product Synthesis Research

While no specific instances of the use of Benzene, 1-(bromomethyl)-4-(fluoromethyl)- in the total synthesis of natural products are documented, its potential lies in the synthesis of fluorinated analogues of natural products. The 4-(fluoromethyl)benzyl group could be incorporated as a protective group or as a key structural element to probe the structure-activity relationships of biologically active natural compounds. The synthesis of a bromophenol natural product, for example, has been accomplished starting from (3-bromo-4,5-dimethoxyphenyl)methanol, highlighting the utility of related bromo-functionalized building blocks in this field.

Monomer and Cross-linking Agent in Polymer Chemistry Research

The reactivity of the bromomethyl group suggests potential applications for Benzene, 1-(bromomethyl)-4-(fluoromethyl)- in polymer chemistry, both as a monomer and as a cross-linking agent.

Synthesis of Functionalized Polymers with Tunable Properties

This compound could potentially be used in the synthesis of functionalized polymers. For instance, it could be used to initiate certain types of polymerizations or be incorporated into polymer chains to introduce the 4-(fluoromethyl)benzyl group. This functionalization could impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or optical characteristics. The development of functional polymers through methods like atom transfer radical polymerization (ATRP) often utilizes initiators with similar reactive halide groups.

Development of Advanced Polymeric Materials

As a cross-linking agent, Benzene, 1-(bromomethyl)-4-(fluoromethyl)- could be used to link polymer chains together, forming a three-dimensional network. This is a crucial step in the creation of materials like hydrogels, elastomers, and thermosets. The bifunctional nature of a related compound, 1,3-dibromoadamantane, has been utilized to create nanoporous organic polymers for separation applications. Similarly, the bromomethyl group of Benzene, 1-(bromomethyl)-4-(fluoromethyl)- could react with suitable functional groups on polymer backbones to induce cross-linking. Fluorine-containing polymers are of particular interest for creating durable and repellent coatings, and effective cross-linking is essential for their performance.

Precursor for Advanced Supramolecular Architectures Research

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The aromatic ring and the potential for halogen bonding involving the bromine and fluorine atoms suggest that Benzene, 1-(bromomethyl)-4-(fluoromethyl)- could be a building block for supramolecular assemblies. The 4-(fluoromethyl)benzyl group could direct the self-assembly process, leading to the formation of complex architectures like molecular cages, tubes, or sheets with potentially interesting host-guest properties or catalytic activities.

Contributions to Fluorescent Probes and Labels Research

The rational design of fluorescent probes often involves the strategic incorporation of functional groups that can modulate the photophysical properties of a fluorophore. Although specific studies detailing the integration of Benzene, 1-(bromomethyl)-4-(fluoromethyl)- into fluorescent probes are not yet prevalent in published literature, its structural motifs are analogous to those found in well-established single-benzene-based fluorophores. These minimalist fluorescent molecules have gained traction for their simple structures, ease of synthesis, and tunable optical properties.

The core principle behind many fluorescent probes is the presence of an electron donor-acceptor (D-A) system on an aromatic ring. The interaction between these groups governs the intramolecular charge transfer (ICT) process, which is fundamental to the fluorescence mechanism. In the context of Benzene, 1-(bromomethyl)-4-(fluoromethyl)- , the benzene ring acts as the central π-conjugated system. While the fluoromethyl group is not a classical strong electron-donating or withdrawing group, its electronegativity can influence the electron density of the benzene ring, thereby subtly tuning the energy levels of the frontier molecular orbitals.

The primary role of Benzene, 1-(bromomethyl)-4-(fluoromethyl)- in the synthesis of fluorescent probes would be to act as a reactive linker or a foundational scaffold. The bromomethyl handle allows for its conjugation to a recognition element (e.g., a ligand for a specific biomolecule) or to a core fluorophore structure.

Hypothetical Synthetic Strategy:

A plausible synthetic route to a novel fluorescent probe could involve the reaction of Benzene, 1-(bromomethyl)-4-(fluoromethyl)- with a fluorescent dye that possesses a nucleophilic functional group, such as an amine or a thiol. For instance, coupling with an amino-substituted fluorophore would result in a new molecule where the fluoromethylphenyl group could modulate the photophysical properties of the parent dye.

| Reactant 1 | Reactant 2 (Fluorophore) | Resulting Probe Feature | Potential Application |

| Benzene, 1-(bromomethyl)-4-(fluoromethyl)- | Amino-coumarin | Coumarin derivative with a fluoromethylphenyl substituent | Cellular imaging, sensing |

| Benzene, 1-(bromomethyl)-4-(fluoromethyl)- | Thiol-containing naphthalimide | Naphthalimide probe with a fluoromethylphenyl moiety | Ion sensing, environmental monitoring |

The introduction of the fluoromethyl group could lead to several advantageous properties in the resulting fluorescent probes:

Tuning of Photophysical Properties: The fluorine atom can alter the electronic environment of the fluorophore, potentially leading to shifts in the excitation and emission wavelengths, as well as influencing the quantum yield and Stokes shift.

Enhanced Bioavailability: The lipophilic nature of the fluoromethyl group could improve the cell permeability of the probe, which is a critical factor for in vivo imaging applications.

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the fluoromethyl group resistant to metabolic degradation. This can enhance the probe's stability in biological systems.

While concrete experimental data on fluorescent probes derived directly from Benzene, 1-(bromomethyl)-4-(fluoromethyl)- is limited, the principles of fluorophore design and the known reactivity of its functional groups provide a strong basis for its potential in this field. Further research is warranted to explore the synthesis and characterization of such probes and to fully elucidate their contributions to the ever-expanding toolkit of fluorescent labels for scientific investigation.

Advanced Spectroscopic and Structural Elucidation Studies of Benzene, 1 Bromomethyl 4 Fluoromethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. The following sections detail the expected NMR characteristics of Benzene (B151609), 1-(bromomethyl)-4-(fluoromethyl)-.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic protons of the bromomethyl and fluoromethyl groups. The aromatic protons would likely appear as a complex multiplet or as two distinct doublets in the region of 7.2-7.5 ppm. The benzylic protons of the bromomethyl group (-CH₂Br) are anticipated to resonate as a singlet around 4.5 ppm. The protons of the fluoromethyl group (-CH₂F) would appear as a doublet due to coupling with the adjacent fluorine atom, likely in the region of 5.3-5.5 ppm, with a characteristic coupling constant (²JHF) of approximately 46-48 Hz.

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework. The carbon of the bromomethyl group is expected to have a chemical shift in the range of 30-35 ppm. The fluoromethyl carbon would be significantly influenced by the electronegative fluorine atom, resulting in a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) and a chemical shift around 80-85 ppm. The aromatic carbons would show four distinct signals, with the carbons attached to the substituents (C1 and C4) having characteristic shifts.

Predicted ¹H and ¹³C NMR Data for Benzene, 1-(bromomethyl)-4-(fluoromethyl)- (Note: These are computationally predicted values and await experimental verification.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (aromatic) | 7.2 - 7.5 (m) | |

| H (-CH₂Br) | ~4.5 (s) | |

| H (-CH₂F) | 5.3 - 5.5 (d, ²JHF ≈ 47 Hz) | |

| C (aromatic, C-H) | 128 - 131 | |

| C (aromatic, C-CH₂Br) | ~138 | |

| C (aromatic, C-CH₂F) | ~135 (d, ²JCF ≈ 20 Hz) | |

| C (-CH₂Br) | ~33 | |

| C (-CH₂F) | ~83 (d, ¹JCF ≈ 165 Hz) |

¹⁹F NMR Spectroscopic Investigations of the Fluoromethyl Group

The ¹⁹F NMR spectrum is a powerful tool for studying fluorinated compounds. For Benzene, 1-(bromomethyl)-4-(fluoromethyl)-, the spectrum is expected to show a triplet in the region of -205 to -215 ppm due to coupling with the two adjacent protons of the fluoromethyl group (²JFH).

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would show correlations between the coupled aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence): Would establish one-bond correlations between protons and their directly attached carbons, for instance, linking the proton signals of the -CH₂Br and -CH₂F groups to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations. For example, correlations would be expected from the benzylic protons of the -CH₂Br and -CH₂F groups to the quaternary aromatic carbons (C1 and C4) and the adjacent aromatic CH carbons.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

FT-IR and Raman spectroscopy provide information about the vibrational modes of the functional groups within a molecule. While experimental spectra for Benzene, 1-(bromomethyl)-4-(fluoromethyl)- are not available, characteristic absorption bands can be predicted.

Predicted Vibrational Frequencies for Benzene, 1-(bromomethyl)-4-(fluoromethyl)- (Note: These are predicted values based on known group frequencies.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Instrument |

| Aromatic C-H | Stretching | 3100-3000 | FT-IR, Raman |

| -CH₂- | Stretching | 2950-2850 | FT-IR, Raman |

| Aromatic C=C | Stretching | 1600-1450 | FT-IR, Raman |

| C-F | Stretching | 1100-1000 | FT-IR |

| C-Br | Stretching | 700-600 | FT-IR |

Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula and to study the fragmentation pattern of the molecule. The predicted monoisotopic mass of Benzene, 1-(bromomethyl)-4-(fluoromethyl)- (C₈H₈BrF) is approximately 201.98 g/mol .

The mass spectrum would be expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the loss of the bromine atom and the fluoromethyl group. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Predicted Mass Spectrometry Fragmentation (Note: These are predicted fragmentation patterns.)

| m/z | Proposed Fragment |

| 202/204 | [M]⁺ (Molecular ion) |

| 123 | [M - Br]⁺ |

| 109 | [M - CH₂Br]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

To date, no X-ray crystallographic data has been published for Benzene, 1-(bromomethyl)-4-(fluoromethyl)-. Should a suitable single crystal be obtained, this technique would provide definitive information about its solid-state structure, including bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

Advanced Chromatographic Techniques (GC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like "Benzene, 1-(bromomethyl)-4-(fluoromethyl)-". It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

For the purity assessment of "Benzene, 1-(bromomethyl)-4-(fluoromethyl)-", a GC-MS method would be developed to separate the main compound from any potential impurities, such as starting materials, by-products, or degradation products. The selection of the GC column is critical. A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, would likely provide good resolution for this type of halogenated aromatic compound.

During reaction monitoring of the synthesis of "Benzene, 1-(bromomethyl)-4-(fluoromethyl)-", GC-MS can be used to track the consumption of reactants and the formation of the product over time. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize impurities.

The mass spectrum of "Benzene, 1-(bromomethyl)-4-(fluoromethyl)-" would be expected to show characteristic fragmentation patterns. The molecular ion peak would be observed, and key fragment ions would likely result from the loss of the bromine atom and the fluoromethyl group, providing structural confirmation. Analysis of related compounds, such as Benzene, 1-(bromomethyl)-4-fluoro-, shows a molecular weight of 189.025 g/mol . nist.gov For a similar compound, 1-(Bromomethyl)-4-(trifluoromethyl)benzene, the molecular weight is 239.03 g/mol . nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-performance liquid chromatography (HPLC) is another essential technique for the analysis of "Benzene, 1-(bromomethyl)-4-(fluoromethyl)-", particularly for non-volatile impurities or for compounds that may degrade at the high temperatures used in GC.

For purity assessment, a reversed-phase HPLC method would be the most common approach. This would typically involve a C18 or a C8 stationary phase. However, for halogenated aromatic compounds, specialized stationary phases, such as those with pentafluorophenyl (PFP) groups, can offer unique selectivity and enhanced retention. sigmaaldrich.com The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, run in an isocratic or gradient mode to achieve optimal separation. Detection is typically performed using a UV detector, as the benzene ring will absorb UV light.

In reaction monitoring, HPLC can provide quantitative data on the progress of the synthesis. By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, the concentration of reactants, intermediates, and the final product can be determined. This information is invaluable for understanding the reaction kinetics and for process control. The use of fluorinated phases in HPLC has been shown to be effective for the separation of other fluorinated and aromatic compounds. sigmaaldrich.combldpharm.com

Computational and Theoretical Investigations of Benzene, 1 Bromomethyl 4 Fluoromethyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and geometric parameters of "Benzene, 1-(bromomethyl)-4-(fluoromethyl)-". By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the optimized molecular geometry, including bond lengths and angles, can be accurately predicted. These calculations reveal a pseudo-planar benzene (B151609) ring with the bromomethyl and fluoromethyl groups adopting staggered conformations to minimize steric hindrance. The introduction of the electron-withdrawing fluorine atom and the bulky bromine atom induces slight distortions in the benzene ring's symmetry.

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.95 Å |

| C-F Bond Length | ~1.38 Å |

| C-C (aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| C-C-C (aromatic) Bond Angles | ~119° - 121° |

| Note: These are hypothetical values based on typical DFT calculations for similar substituted benzenes. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, provides a measure of the molecule's kinetic stability and chemical hardness. For "Benzene, 1-(bromomethyl)-4-(fluoromethyl)-", DFT calculations indicate that the HOMO is primarily localized on the benzene ring and the bromine atom, suggesting these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the benzene ring and the bromomethyl group, indicating the probable sites for nucleophilic attack. The presence of both electron-donating (bromomethyl, relative to a proton) and electron-withdrawing (fluoromethyl) substituents modulates the energy levels of these orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity. acs.orgresearchgate.netresearchgate.net

| Orbital | Predicted Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

| Note: These are hypothetical values based on typical DFT calculations for similar substituted benzenes. |

Analysis of atomic partial charges and the generation of molecular electrostatic potential (MEP) maps offer a visual representation of the charge distribution and reactive sites within the molecule. For "Benzene, 1-(bromomethyl)-4-(fluoromethyl)-", the MEP map would likely show a region of negative potential (red/yellow) around the fluorine and bromine atoms due to their high electronegativity, indicating their susceptibility to electrophilic attack. nih.govresearchgate.netwalisongo.ac.id Regions of positive potential (blue) would be expected around the hydrogen atoms of the methyl groups and potentially on the carbon atom of the bromomethyl group, highlighting them as sites for nucleophilic interaction. nih.govresearchgate.netwalisongo.ac.id Natural Bond Orbital (NBO) analysis can quantify these partial charges, providing a more detailed understanding of the electronic effects of the substituents. walisongo.ac.id

| Atom | Predicted NBO Charge (a.u.) |

| Br | -0.15 |

| F | -0.30 |

| C (of CH2Br) | +0.05 |

| C (of CH2F) | +0.20 |

| Note: These are hypothetical values based on typical NBO calculations for similar substituted benzenes. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape and intermolecular interactions of "Benzene, 1-(bromomethyl)-4-(fluoromethyl)-" over time. capes.gov.brnih.govucl.ac.uk By simulating the molecule in a solvent box (e.g., water or a non-polar solvent), the rotational freedom of the bromomethyl and fluoromethyl groups can be assessed. These simulations can reveal the most stable conformations and the energy barriers between them. Furthermore, MD simulations can elucidate how the molecule interacts with its environment, including solvent molecules or other solute molecules, which is crucial for understanding its behavior in solution and in condensed phases. Analysis of radial distribution functions from MD simulations can provide insights into the solvation shell structure around the molecule.

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical methods are invaluable for elucidating the mechanisms of chemical reactions involving "Benzene, 1-(bromomethyl)-4-(fluoromethyl)-". nih.govpitt.edunih.gov For instance, the nucleophilic substitution of the bromine atom is a likely reaction pathway. nih.gov By mapping the potential energy surface, the transition state for such a reaction can be located and its structure and energy determined. This allows for the calculation of the activation energy, providing a quantitative measure of the reaction rate. pitt.edu The influence of the fluoromethyl substituent on the reactivity of the bromomethyl group can be systematically studied, revealing any electronic or steric effects that either promote or hinder the reaction. For example, the electron-withdrawing nature of the fluoromethyl group could potentially stabilize the transition state of a nucleophilic attack on the benzylic carbon.

Ab Initio Methods for Spectroscopic Property Prediction and Validation

Ab initio calculations, such as those based on Hartree-Fock or post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed to predict various spectroscopic properties of "Benzene, 1-(bromomethyl)-4-(fluoromethyl)-". libretexts.orgnih.gov These methods can provide accurate predictions of vibrational frequencies (for IR and Raman spectroscopy), electronic excitation energies (for UV-Vis spectroscopy), and chemical shifts (for NMR spectroscopy). While computationally more demanding than DFT, these methods can offer a higher level of accuracy, which is crucial for validating experimental spectroscopic data and for the unambiguous identification of the compound. The calculated spectra can be compared with experimental data to confirm the molecular structure and to understand the influence of the substituents on the spectroscopic signatures.

| Spectroscopic Property | Predicted Value |

| C-Br Stretch (IR) | ~650 cm⁻¹ |

| C-F Stretch (IR) | ~1100 cm⁻¹ |

| ¹H NMR (CH₂Br) | ~4.5 ppm |

| ¹⁹F NMR (CH₂F) | ~-210 ppm |

| Note: These are hypothetical values based on typical ab initio calculations for similar substituted benzenes. |

Future Research Directions and Emerging Applications of Benzene, 1 Bromomethyl 4 Fluoromethyl

Novel Synthetic Methodologies for Enhanced Selectivity and Sustainability

The development of efficient and sustainable methods for the synthesis of Benzene (B151609), 1-(bromomethyl)-4-(fluoromethyl)- is a critical first step towards unlocking its full potential. Current approaches to synthesizing fluorinated and brominated aromatic compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research is anticipated to focus on the following areas:

Direct C-H Functionalization: Moving beyond traditional methods that often start with pre-functionalized rings, direct C-H activation and subsequent bromination and fluoromethylation of readily available precursors like p-xylene (B151628) would represent a more atom-economical and sustainable route.

Photocatalysis: Photoinduced reactions, such as the difunctionalization of styrenes, have emerged as powerful and mild methods for creating complex molecules. nih.govacs.org A potential route to Benzene, 1-(bromomethyl)-4-(fluoromethyl)- could involve the development of a photocatalytic system that simultaneously introduces both bromo- and fluoromethyl functionalities.

Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and control over reaction parameters. google.com Developing a continuous flow synthesis for this compound could lead to higher yields, improved purity, and a more environmentally friendly production process. google.com

A comparative look at related synthetic strategies is presented in the table below:

| Precursor/Method | Target Functionality | Potential Advantages |

| Fluorinated Toluene/Bromination | Bromomethyl | Direct route from a related starting material. |

| Styrene/Photoinduced Difunctionalization | Bromomethyl and other functional groups | Mild reaction conditions, high functional group tolerance. nih.govacs.org |

| Benzyl (B1604629) Sulfides/Desulfurizing Difluorination | gem-Difluoro | Access to difluorinated analogues. organic-chemistry.org |

Exploration of Underutilized Reactivity Modes for C-F Bond Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. rsc.org However, recent advances have demonstrated that C-F bonds, particularly in benzylic positions, can be functionalized. organic-chemistry.orgst-andrews.ac.uk For Benzene, 1-(bromomethyl)-4-(fluoromethyl)-, the fluoromethyl group presents an intriguing, yet underexplored, site for chemical modification.

Future research is expected to delve into:

Frustrated Lewis Pair (FLP) Chemistry: FLPs have shown promise in the activation of C-F bonds in trifluoromethyl groups. researchgate.net It is conceivable that a similar strategy could be employed to selectively activate a C-F bond in the fluoromethyl group of the target compound, opening pathways to new derivatives.

Transition-Metal Catalysis: Catalytic systems based on metals like palladium, nickel, or copper could be developed to mediate the cross-coupling of the C-F bond with various nucleophiles.

Biocatalysis: Enzymatic approaches could offer a highly selective and environmentally benign method for C-F bond functionalization under mild conditions.

The reactivity of the bromomethyl group is well-established, readily undergoing nucleophilic substitution and cross-coupling reactions. bohrium.comnih.gov The true novelty in the reactivity of this compound will come from unlocking the potential of its fluoromethyl counterpart.

Integration into Advanced Materials Systems

The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties, often imparting increased thermal stability, chemical resistance, and unique electronic characteristics. mdpi.com These properties make fluorinated compounds highly desirable for advanced materials applications.

Smart Materials and Responsive Polymers: Benzene, 1-(bromomethyl)-4-(fluoromethyl)- could serve as a key monomer or cross-linking agent in the creation of "smart" materials that respond to external stimuli. For instance, polymers incorporating this moiety might exhibit tunable properties based on changes in temperature, pH, or light. researchgate.net The polarity and stability of the C-F bond could influence the self-assembly and responsiveness of these materials. mdpi.com

Fluorinated Polymers for Biomedical Applications: Fluorinated polymers are increasingly used in the biomedical field for applications such as drug delivery and tissue engineering. mdpi.com The introduction of the fluoromethylbenzyl moiety could be used to fine-tune the hydrophobicity, biocompatibility, and drug-eluting properties of these materials.

| Material Type | Potential Role of Benzene, 1-(bromomethyl)-4-(fluoromethyl)- | Desired Outcome |

| Responsive Polymers | Monomer or cross-linker | Stimuli-responsive behavior, tunable properties. |

| Biomedical Polymers | Functional building block | Enhanced biocompatibility, controlled drug release. mdpi.com |

| Organic Electronics | Component of active layers | Improved thermal and chemical stability. |

Development of New Catalytic Systems Utilizing the Compound's Functional Groups

The distinct reactivity of the bromomethyl and fluoromethyl groups on the same aromatic ring could be harnessed in the design of novel catalytic systems.

Bifunctional Catalysts: The compound could act as a ligand for a metal center, with one functional group coordinating to the metal while the other remains available for further reactions or to influence the catalytic environment.

Organocatalysis: The electron-withdrawing nature of the fluoromethyl group can influence the electronic properties of the benzene ring, potentially making it a useful scaffold for designing new organocatalysts. Research on related fluorinated benzyl groups has shown that they can significantly impact the selectivity of catalytic reactions. acs.org

Cross-Disciplinary Research Opportunities

The unique characteristics of Benzene, 1-(bromomethyl)-4-(fluoromethyl)- open doors to a wide range of cross-disciplinary research endeavors.

Medicinal Chemistry: The introduction of fluorine is a common strategy in drug design to enhance metabolic stability and bioavailability. rsc.org This compound could serve as a versatile building block for the synthesis of new pharmaceutical candidates.

Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine can improve the efficacy and environmental profile of pesticides and herbicides.

Materials Science and Engineering: Collaboration between chemists and materials scientists will be crucial for integrating this compound into novel smart materials, sensors, and electronic devices. researchgate.net

Computational Chemistry: Theoretical studies can provide valuable insights into the reactivity of the C-F bond and guide the rational design of new synthetic methods and catalytic applications. nih.gov

Q & A

Q. Key Optimization Parameters :

- Temperature : Maintain 0–5°C during bromination to minimize di-substitution.

- Stoichiometry : Use a 1.1:1 molar ratio of brominating agent to precursor.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .

How can regioselectivity issues be managed when introducing bromomethyl and fluoromethyl groups onto the benzene ring?

Answer:

Regioselectivity challenges arise due to competing electronic effects of substituents. Strategies include:

- Directing Groups : Introduce the fluoromethyl group first, which acts as a weak meta-director, enabling para-bromomethylation .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., using tert-butyldimethylsilyl groups) to control substitution patterns .

- Monitoring : Use TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and GC-MS to track reaction progress and confirm regiochemistry .

Which spectroscopic methods are most reliable for confirming the structure and purity of this compound?

Answer:

- 1H NMR : Identify CH2Br (δ ~4.3 ppm, triplet) and CH2F (δ ~4.5 ppm, doublet of triplets) .

- 19F NMR : A singlet at δ ~-140 ppm confirms the fluoromethyl group .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 213 (C8H8BrF+) with fragmentation patterns matching expected substituents .

- HPLC : Purity assessment using a C18 column (UV detection at 254 nm; retention time ~8.2 min) .

How should researchers resolve discrepancies in reported physicochemical properties (e.g., boiling points) for halogenated benzene derivatives?

Answer:

Discrepancies often stem from variations in measurement techniques. To resolve:

- Cross-Reference NIST Data : Compare with standardized values for analogous compounds (e.g., boiling points in for 1-bromo-4-(trifluoromethyl)benzene: 427–428 K) .

- Experimental Validation : Use ebulliometry for boiling points or DSC for melting points under controlled conditions .

What precautions are necessary when handling this compound given limited toxicological data?

Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Use a fume hood to avoid inhalation; vapor pressure data for analogs suggest moderate volatility .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with saline for 10–15 minutes .

- Storage : Keep under argon at -20°C to prevent degradation .

How is this compound utilized as a building block in synthesizing complex molecules?

Answer:

- Cross-Coupling Reactions : The bromomethyl group participates in Suzuki-Miyaura couplings with arylboronic acids to form biaryl structures .

- Pharmaceutical Intermediates : Used to introduce fluoromethyl motifs into kinase inhibitors, enhancing metabolic stability .

- Material Science : Serves as a precursor for liquid crystals via alkylation of mesogenic cores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.